1-(6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)-1,2-ethanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-[(3R)-6-chloro-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-3-yl]ethane-1,2-diol is a complex organic compound featuring a pyrido[2,3-b]pyrazine core with a chloro substituent and an ethane-1,2-diol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[(3R)-6-chloro-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-3-yl]ethane-1,2-diol typically involves multi-step organic reactions. One common approach is the chlorination of a pyrido[2,3-b]pyrazine precursor, followed by the introduction of the ethane-1,2-diol group through nucleophilic substitution or addition reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-[(3R)-6-chloro-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-3-yl]ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The ethane-1,2-diol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro substituent can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethane-1,2-diol group can yield glycolic acid or oxalic acid, while substitution of the chloro group can produce various amine or thiol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1S)-1-[(3R)-6-chloro-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-3-yl]ethane-1,2-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for investigating cellular processes and pathways.
Medicine
In medicinal chemistry, (1S)-1-[(3R)-6-chloro-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-3-yl]ethane-1,2-diol is explored for its therapeutic potential. Its derivatives may exhibit activity against various diseases, including cancer and infectious diseases, by targeting specific molecular pathways.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.
Mechanism of Action
The mechanism of action of (1S)-1-[(3R)-6-chloro-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-3-yl]ethane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. For example, it may bind to an enzyme’s active site, blocking its activity and thereby affecting the metabolic pathway it regulates.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-[(3R)-6-chloro-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-3-yl]ethane-1,2-diol: shares similarities with other organochlorine compounds, such as chloroform and dichloromethane, in terms of its chloro substituent.
Pyrido[2,3-b]pyrazine derivatives: Compounds with similar core structures but different substituents, such as methyl or ethyl groups, exhibit varying chemical and biological properties.
Uniqueness
The uniqueness of (1S)-1-[(3R)-6-chloro-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-3-yl]ethane-1,2-diol lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
1638604-17-7 |
---|---|
Molecular Formula |
C9H12ClN3O2 |
Molecular Weight |
229.66 g/mol |
IUPAC Name |
1-(6-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)ethane-1,2-diol |
InChI |
InChI=1S/C9H12ClN3O2/c10-8-2-1-5-9(13-8)12-6(3-11-5)7(15)4-14/h1-2,6-7,11,14-15H,3-4H2,(H,12,13) |
InChI Key |
KUBQCYAMHWALNL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=C(N1)C=CC(=N2)Cl)C(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.